2-Mercaptoacétamidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Mercaptoacetamidine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiol-containing compound that has been shown to have a number of interesting biochemical and physiological effects. In

Applications De Recherche Scientifique

Activité antibactérienne

La 2-mercaptoacétamidine et ses dérivés ont été trouvés pour présenter une activité antibactérienne significative. Ils ont été testés in vitro pour l'activité antibactérienne contre des bactéries Gram-positives comme Staphylococcus aureus et Enterococcus faecalis, ainsi que des bactéries Gram-négatives telles que Klebsiella pneumoniae et Escherichia coli .

Activité antifongique

En plus de leurs propriétés antibactériennes, ces composés présentent également une activité antifongique. Ils ont été testés contre Aspergillus fumigatus et Candida albicans, des causes courantes d'infections fongiques chez l'homme .

Propriétés cytotoxiques

Les propriétés cytotoxiques de la this compound et de ses dérivés ont été étudiées à l'aide d'un bioessai avec des crevettes d'eau saumâtre. Certains composés ont démontré une excellente activité contre un panel de micro-organismes .

Efficacité radioprotectrice

Une étude a été réalisée sur l'efficacité radioprotectrice de certaines mercaptoacétamidines, dont le chlorhydrate de this compound. Ces composés ont une action radioprotectrice marquée lorsqu'ils sont administrés par voie intrapéritonéale et par voie orale .

Ciblage de l'hypoxie tumorale

Des recherches sont en cours sur l'utilisation de la this compound pour cibler l'hypoxie tumorale. Le composé est radiomarqué avec [99mTc (CO)3(H2O)3] + pour produire 99mTc-2-MBI, et sa capacité à cibler l'hypoxie tumorale est évaluée .

Agents antiradiations

La this compound et ses dérivés ont été étudiés comme agents antiradiations potentiels .

Mécanisme D'action

Target of Action

2-Mercaptoacetamidine has been identified as a potential multi-target inhibitor of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa . MBLs are enzymes that confer resistance to a broad range of β-lactam antibiotics, including the carbapenems, which are considered last-resort antibiotics for many bacterial infections . LasB is a virulence factor that plays a crucial role in the pathogenesis of Pseudomonas aeruginosa .

Mode of Action

It is known that the compound interacts with its targets (mbls and lasb) and inhibits their activity . This inhibition can restore the activity of β-lactam antibiotics, making them effective against resistant bacterial strains .

Biochemical Pathways

It is known that the compound interferes with the function of mbls and lasb, which are involved in antibiotic resistance and bacterial virulence, respectively

Result of Action

The primary result of 2-Mercaptoacetamidine’s action is the inhibition of MBLs and LasB, leading to a decrease in antibiotic resistance and bacterial virulence . This can potentially restore the effectiveness of β-lactam antibiotics against resistant bacterial strains .

Analyse Biochimique

Biochemical Properties

2-Mercaptoacetamidine has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial in understanding the role of 2-Mercaptoacetamidine in biochemical reactions.

Cellular Effects

The effects of 2-Mercaptoacetamidine on various types of cells and cellular processes are complex and multifaceted. It has been suggested that 2-Mercaptoacetamidine influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Mercaptoacetamidine may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Mercaptoacetamidine can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Mercaptoacetamidine may be involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

2-Mercaptoacetamidine is likely transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Mercaptoacetamidine involves the reaction of 2-chloroacetamidine hydrochloride with sodium thiolate.", "Starting Materials": [ "2-chloroacetamidine hydrochloride", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Dissolve 2-chloroacetamidine hydrochloride in methanol", "Add a solution of sodium hydroxide in methanol to the above mixture and stir for 1 hour at room temperature", "Add sodium bicarbonate to neutralize the mixture", "Filter the mixture and concentrate the filtrate", "Dissolve the residue in water and acidify with hydrochloric acid", "Add sodium thiolate to the above mixture and stir for 2 hours at room temperature", "Filter the mixture and concentrate the filtrate", "Recrystallize the residue from ethanol to obtain 2-Mercaptoacetamidine" ] } | |

Numéro CAS |

19412-52-3 |

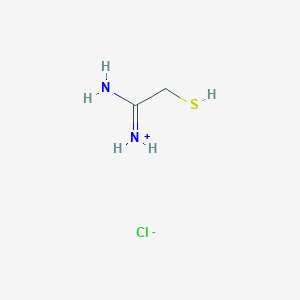

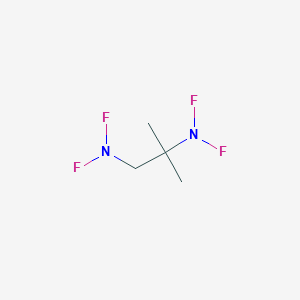

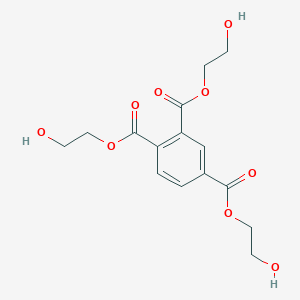

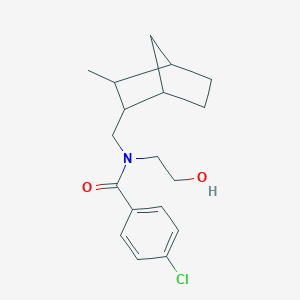

Formule moléculaire |

C2H7ClN2S |

Poids moléculaire |

126.61 g/mol |

Nom IUPAC |

2-sulfanylethanimidamide;hydrochloride |

InChI |

InChI=1S/C2H6N2S.ClH/c3-2(4)1-5;/h5H,1H2,(H3,3,4);1H |

Clé InChI |

KUMNVTIEIZMRFS-UHFFFAOYSA-N |

SMILES |

C(C(=[NH2+])N)S.[Cl-] |

SMILES canonique |

C(C(=N)N)S.Cl |

Synonymes |

(1-amino-2-sulfanyl-ethylidene)azanium chloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological activities of 2-mercaptoacetamidine and its derivatives?

A1: Research indicates that 2-mercaptoacetamidine derivatives exhibit two main biological activities:

- Gastric antisecretory activity: Studies show that N-substituted 2-mercaptoacetamidines demonstrate significant inhibition of gastric acid secretion in dogs stimulated with gastrin tetrapeptide []. This suggests potential applications in treating gastric hypersecretion disorders.

- Radioprotective properties: Research demonstrates that 2-mercaptoacetamidine hydrochloride, bis-(2-acetamidino) disulfide dihydrochloride, and N-(1-adamantylmethyl)-2-mercaptoacetamidine hydrochloride provide marked radioprotective effects in mice when administered intraperitoneally or orally []. This protection is attributed, in part, to an increase in protein thiol (SH) groups in the spleen [].

Q2: How does the structure of 2-mercaptoacetamidine relate to its activity?

A: Structure-activity relationship (SAR) studies reveal key insights into the influence of structural modifications on the biological activity of 2-mercaptoacetamidine [, ]:

- N-substitution: Introducing various N-substituents, including alkyl, cycloalkyl, aryl, and heteroaryl groups, significantly impacts the potency of 2-mercaptoacetamidines [].

- Disulfide formation: Disulfides of 2-mercaptoacetamidines exhibit comparable antisecretory potency to the corresponding mercaptoacetamidines, suggesting potential metabolic interconversion between these forms [].

- Mercapto group modifications: Alkylating the mercapto group diminishes the potency of 2-mercaptoacetamidines, highlighting the importance of the free thiol group for activity [].

- Chain length: Increasing the carbon chain length between the amidine and thiol groups, as seen in 2- and 3-mercaptopropionamidines, leads to a substantial decrease in activity [].

Q3: What synthetic approaches are available for producing 2-mercaptoacetamidine derivatives?

A: Synthesizing N-substituted 2-mercaptoacetamidines and their derivatives, including disulfides, Bunte salts, and phosphorothioates, often involves the following key steps []:

- Preparation of N-substituted-ethyl 2-chloroacetimidate salts: This crucial intermediate can be synthesized by treating 2-chloroacetamides with Meerwein's reagent, enabling the subsequent displacement of alkoxide with ammonia to introduce the desired N-substituent [].

- Pinner amidine synthesis: This reaction utilizes the N-substituted-ethyl 2-chloroacetimidate salt, reacting it with ammonia or an amine to form the amidine moiety [].

- Introduction of the mercapto group: This can be achieved through various methods, such as reacting the appropriate precursor with thiourea followed by hydrolysis [].

Q4: What are the potential implications of the observed increase in spleen protein thiol groups following 2-mercaptoacetamidine administration?

A: While the exact mechanism of the radioprotective effect of 2-mercaptoacetamidine is not fully elucidated, the observed increase in protein thiol groups in the spleen [] suggests several possibilities:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)

![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)